molecular formula C19H21N3O5 B13744719 2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate CAS No. 25480-90-4

2-Methyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13744719
CAS No.: 25480-90-4
M. Wt: 371.4 g/mol
InChI Key: HLKRRYRCBMCOHL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound is a substituted quinazolinone oxalate salt, characterized by a 2-methyl group at position 2, a 4-(1-pyrrolidinyl)-2-butynyl chain at position 3, and an oxalate counterion (CID: 23905-33-1) . The oxalate salt enhances aqueous solubility and bioavailability compared to the free base.

Properties

CAS No.

25480-90-4

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid

InChI

InChI=1S/C17H19N3O.C2H2O4/c1-14-18-16-9-3-2-8-15(16)17(21)20(14)13-7-6-12-19-10-4-5-11-19;3-1(4)2(5)6/h2-3,8-9H,4-5,10-13H2,1H3;(H,3,4)(H,5,6)

InChI Key

HLKRRYRCBMCOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate alkynes and pyrrolidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products .

Scientific Research Applications

2-Methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinones

Structural Analogues

Table 1: Key Structural Differences
Compound Name / ID Substituents at Position 3 Counterion/Modifications Key Features
Target Compound (23905-33-1) 4-(1-Pyrrolidinyl)-2-butynyl Oxalate (1:1) Alkyne-pyrrolidine chain enhances lipophilicity; oxalate improves solubility.
Methaqualone (CAS: 72-44-6) 2-Methylphenyl (o-tolyl) Free base Aryl substituent confers sedative/hypnotic properties; lacks alkyne or pyrrolidine.
7-Butoxy-3-[4-(diethylamino)but-2-ynyl]quinazolin-4-one (CID: 63768) 4-(Diethylamino)-2-butynyl Oxalate (2:3) Diethylamino group increases basicity; longer alkoxy chain may alter pharmacokinetics.
3-(4-Bromophenyl)-4(3H)-quinazolinone 4-Bromophenyl Free base Aromatic bromine enhances antioxidant/anti-inflammatory activity.

Pharmacological and Functional Comparisons

Key Observations:

Substituent-Driven Bioactivity :

  • The pyrrolidinyl-alkyne chain in the target compound may enhance lipophilicity , promoting blood-brain barrier penetration compared to aryl-substituted analogs like methaqualone .
  • Aromatic substituents (e.g., bromophenyl) correlate with antioxidant activity due to electron-withdrawing effects .

Metabolic Pathways :

  • Methaqualone undergoes epoxide-diol metabolism in humans, producing hydroxylated metabolites (e.g., 2'-hydroxymethylphenyl derivatives) .
  • The target compound’s pyrrolidine group may undergo N-oxidation or ring-opening , but its oxalate salt could slow hepatic processing .

Physicochemical Properties

Table 3: Physicochemical Comparison
Property Target Compound Methaqualone CID 63768
Solubility (Water) High (oxalate salt) Low (free base) Moderate (oxalate salt)
LogP (Predicted) ~2.5–3.0 2.8 ~3.2
Stability Stable in acidic pH Prone to oxidation Stable at room temperature

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